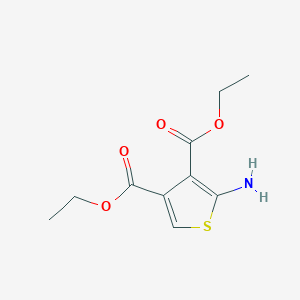![molecular formula C19H23N3O3 B2450932 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one CAS No. 2097910-07-9](/img/structure/B2450932.png)
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a 2,6-dimethylpyrimidin-4-yl group, which is a type of pyrimidine, a class of organic compounds that are widely used in the field of drug discovery .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring and the pyrimidine ring would likely contribute significantly to the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom, and the pyrimidine ring might undergo reactions at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the pyrrolidine and pyrimidine rings might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Antifungal Applications
Research indicates that certain dimethylpyrimidin-derivatives exhibit significant antifungal properties, particularly against fungi like Aspergillus terreus and Aspergillus niger. These findings suggest potential applications of similar compounds in developing antifungal medications or agricultural fungicides (Jafar et al., 2017).
Antioxidant Properties
Studies on 6-substituted-2,4-dimethyl-3-pyridinols, another class of compounds related to pyrimidines, have revealed outstanding antioxidant properties. This suggests that structurally similar compounds could serve as effective antioxidants, potentially finding applications in pharmaceuticals, food preservation, and cosmetics to prevent oxidative damage (Wijtmans et al., 2004).
Molecular Structure and Reactivity
Research into the molecular structures of N-aryl-substituted 3-hydroxypyridin-4-ones and related pyrimidine derivatives provides valuable insights into hydrogen bonding and molecular geometry. Such knowledge is critical for the design of pharmaceutical compounds, where the understanding of molecular interactions can influence the efficacy and specificity of drugs (Burgess et al., 1998).
Synthetic Chemistry and Drug Development
The synthesis and reactivity studies of pyrimidine derivatives highlight their potential as precursors or intermediates in the development of novel pharmaceuticals. Their varied biological activities, including antimicrobial and insecticidal properties, underscore the potential for these compounds in therapeutic and agricultural applications. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential indicates the broad utility of these compounds in developing new treatments and pesticides (Deohate & Palaspagar, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-9-18(21-14(2)20-13)25-17-7-8-22(12-17)19(23)11-15-5-4-6-16(10-15)24-3/h4-6,9-10,17H,7-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKPXYPDGOOGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2450849.png)
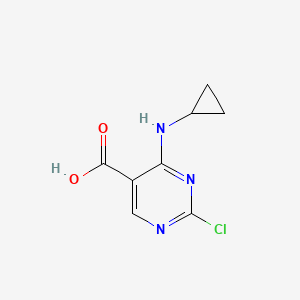
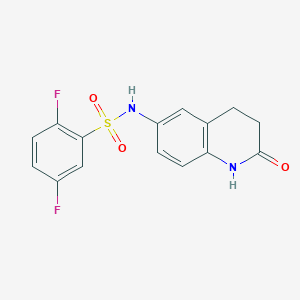
![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2450854.png)
![(3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2450859.png)
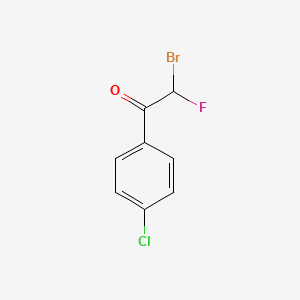
![Methyl 3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)
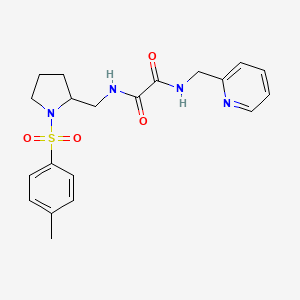
![1-[4-Phenyl-4-[4-(piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2450863.png)
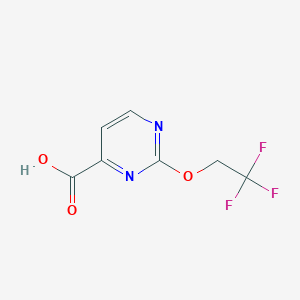
![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid](/img/structure/B2450866.png)
![1-(2,4-dimethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2450868.png)
![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2450870.png)
